molecular formula C8H5BrN2O B1266991 6-Bromocinnolin-4-ol CAS No. 876-88-0

6-Bromocinnolin-4-ol

Cat. No.: B1266991
CAS No.: 876-88-0
M. Wt: 225.04 g/mol
InChI Key: VWMHMZLZLNLBPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 6-Bromocinnolin-4-ol involves the bromination of cinnolin-4-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the use of thionyl chloride and N,N-dimethylformamide (DMF) to convert 6-bromocinnolin-4(1H)-one to this compound . The reaction mixture is heated under reflux for about 30 minutes, followed by extraction with ethyl acetate to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromocinnolin-4-ol is unique due to the specific positioning of the bromine and hydroxyl groups on the cinnoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

6-Bromocinnolin-4-ol is a compound of interest due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound (C8H5BrN2O) features a bromine atom at the 6-position of the cinnolin ring and a hydroxyl group at the 4-position. The structural formula is as follows:

C8H5BrN2O\text{C}_{8}\text{H}_{5}\text{BrN}_{2}\text{O}

This structure contributes to its interaction with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted that it shows potent inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.39 μg/mL for certain derivatives in related studies .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus0.39
Derivative AEscherichia coli50
Derivative BMycobacterium tuberculosis12.5

The mode of action appears to involve disruption of the bacterial membrane potential and inhibition of macromolecular biosynthesis, suggesting complex mechanisms at play .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In vitro studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. For instance, one study reported that compounds structurally related to this compound displayed significant inhibition of inflammatory responses in macrophage models .

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundInhibition (%)Cytotoxicity (%)
Compound C7020
Compound D8515
This compound7518

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) and interfering with tubulin polymerization, which is crucial for cell division .

Case Study: Anticancer Efficacy

A recent case study examined the effects of this compound on MCF-7 breast cancer cells. The compound was found to have an IC50 value of approximately 20 nM, indicating potent cytotoxic effects against these cells while maintaining relatively low cytotoxicity in normal cell lines .

Properties

IUPAC Name

6-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMHMZLZLNLBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236514
Record name 6-Bromo-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-88-0
Record name 6-Bromo-4-cinnolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 876-88-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-4-CINNOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of Example 34B (6.28 g, 24.4 mmol) in THF (75 mL) was treated with concentrated HCl (aq.) (15 mL) and water (15 mL), heated to reflux for 1 hour, and concentrated to remove the THF. The aqueous solution was treated with additional water (5 mL) and concentrated HCl (5 mL), cooled to 0° C., treated with a solution of NaNO2 (1.85 g, 26.84 mmol) in water (10 mL) in 5 portions, warmed to room temperature gradually over a 2-hour period, and stirred overnight at room temperature. The reaction was heated to reflux for 6 hours, and filtered. The solid was washed with water (50 mL) and diethyl ether (50 mL) and dried under vacuum to provide the desired product (3.0 g, 54%).
Quantity
6.28 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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